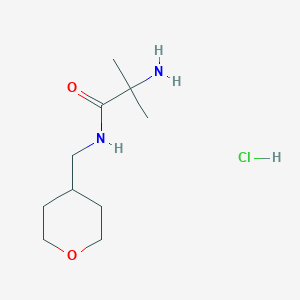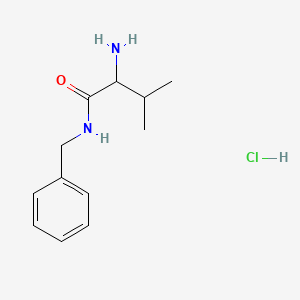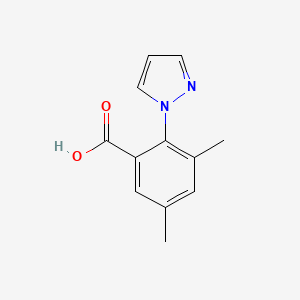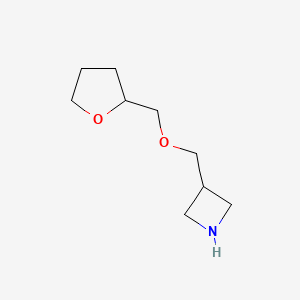
3-Azetidinyl nicotinate
Übersicht
Beschreibung
3-Azetidinyl nicotinate is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of nicotinic acid and contains a four-membered azetidine ring.
Wirkmechanismus
Target of Action
3-Azetidinyl nicotinate is a derivative of nicotine . Nicotine, the primary alkaloid in tobacco products, binds stereo-selectively to nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .
Mode of Action
Nicotine acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
Nicotine is catabolized into fumaric acid via a hybrid pathway, which then enters the TCA cycle . Nine core enzymes are responsible for the catalytic process, and the third step is a non-enzymatic reaction . Some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
The pharmacokinetics of nicotine, a close relative of this compound, have been studied extensively . Nicotine’s bioavailability is influenced by factors such as its metabolism in the liver and blood, and its disposition in the brain . The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Result of Action
The result of nicotine’s action is a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . The higher level of brain nicotine induced a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .
Action Environment
The action of this compound, like that of nicotine, can be influenced by various environmental factors. For example, the presence of other substances, the pH of the environment, and the temperature can all affect the stability, efficacy, and action of the compound.
Biochemische Analyse
Biochemical Properties
3-Azetidinyl nicotinate plays a significant role in various biochemical reactions. The azetidine ring, characterized by its considerable ring strain, contributes to the compound’s unique reactivity. This strain-driven reactivity allows this compound to interact with a variety of enzymes and proteins. For instance, it can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity by mimicking the structure of nicotinic acid. Additionally, this compound can bind to nicotinic acetylcholine receptors, affecting neurotransmission and cellular signaling pathways .
Cellular Effects
This compound exerts various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate nicotinic acetylcholine receptors, leading to increased neurotransmitter release and altered cell signaling. This activation can impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in NAD biosynthesis, thereby influencing energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to nicotinic acetylcholine receptors, acting as an agonist and triggering downstream signaling cascades. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity. This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to mimic nicotinic acid also allows it to participate in NAD biosynthesis, further impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained activation of nicotinic acetylcholine receptors, potentially causing desensitization and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function by activating nicotinic acetylcholine receptors. At high doses, this compound can exhibit toxic effects, such as neurotoxicity and oxidative stress. These adverse effects are likely due to overstimulation of nicotinic receptors and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including NAD biosynthesis and nicotinic acid metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinic acid mononucleotide adenylyltransferase, which are crucial for NAD synthesis. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nicotinate transporters, which facilitate its uptake and distribution. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall efficacy. For example, this compound’s presence in the mitochondria can affect mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl nicotinate typically involves the formation of the azetidine ring followed by its functionalization. Another method involves the use of lithium amide, which reacts with an electrophile at the nitrogen atom and with a further carbon or heteroatom-based electrophile at the newly installed silyl enol ether .
Industrial Production Methods
the general principles of azetidine synthesis, such as strain-release-driven synthesis and functionalization, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azetidinyl nicotinate undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under appropriate conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium amide, electrophiles, and silyl enol ethers . The reaction conditions often involve the use of transition metals or photocatalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the [2 + 2] photocycloaddition reaction can yield functionalized azetidines, while substitution reactions can introduce various functional groups onto the azetidine ring .
Wissenschaftliche Forschungsanwendungen
3-Azetidinyl nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: this compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Aziridines are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: Pyrrolidines are five-membered ring analogs and are less strained compared to azetidines, resulting in different reactivity profiles.
Piperidines: Piperidines are six-membered ring analogs and are commonly used in medicinal chemistry.
Uniqueness of 3-Azetidinyl Nicotinate
This compound is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry .
Eigenschaften
IUPAC Name |
azetidin-3-yl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNWZMZZFXPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
